molecular formula C22H28FN5 B5985687 1-[5-Tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine

1-[5-Tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine

Cat. No.: B5985687
M. Wt: 381.5 g/mol
InChI Key: LUHBOKNPVAYTKZ-UHFFFAOYSA-N
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Description

1-[5-Tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine is a chemical probe designed for research into protein kinase-dependent diseases. Its structure is based on the privileged pyrazolo[1,5-a]pyrimidine scaffold, which is recognized as a central framework in medicinal chemistry for developing inhibitors against a range of critical biological targets . The core scaffold has been identified in compounds investigated for diverse therapeutic areas, with a significant focus on oncology . The 7-yl-piperazine substitution, as seen in this compound, is a common and critical feature in many developed inhibitors, designed to enhance interactions with kinase targets . Scientific literature indicates that structurally similar pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent inhibitory activity against various protein kinases, including FLT3, c-Kit, and RAF, which are key drivers in proliferative diseases such as leukemia and other cancers . The incorporation of the 4-methylpiperazine group at the 7-position is a strategic modification aimed at optimizing pharmacokinetic properties and target binding affinity. This compound is intended for use in biochemical and cellular assays to further elucidate signaling pathways in disease models and for the discovery of novel therapeutic agents. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN5/c1-15-20(16-6-8-17(23)9-7-16)21-24-18(22(2,3)4)14-19(28(21)25-15)27-12-10-26(5)11-13-27/h6-9,14H,10-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHBOKNPVAYTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)F)C(C)(C)C)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-Tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-butyl and fluorophenyl groups: These groups are usually introduced via substitution reactions.

    Attachment of the piperazine moiety: This step often involves nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[5-Tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-[5-Tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine exhibit significant anticancer properties. Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer progression. For instance, pyrazolo-pyrimidine derivatives have been shown to target pathways critical for tumor growth and survival.

Compound Target Activity
This compoundKinasesInhibitory
Similar Pyrazolo-PyrimidinesVarious Cancer Cell LinesCytotoxic

Anti-inflammatory Properties

In addition to its anticancer potential, this compound may possess anti-inflammatory properties. The structural features of pyrazolo-pyrimidines have been linked to the inhibition of inflammatory mediators. This makes it a candidate for treating diseases characterized by chronic inflammation.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound is crucial for its therapeutic application. Factors such as solubility, stability, and metabolic pathways influence its bioavailability. The presence of the ethoxy group in related compounds has been shown to enhance solubility and absorption.

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. Recent advancements in synthetic methodologies emphasize greener approaches, such as microwave-assisted synthesis, which improve yield and reduce environmental impact.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • In vitro Studies : Research demonstrated that derivatives of pyrazolo-pyrimidines effectively inhibited growth in various cancer cell lines.
  • Animal Models : Animal studies indicated that these compounds reduced tumor size and inflammation markers significantly compared to control groups.
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could modulate signaling pathways associated with cell proliferation and apoptosis.

Mechanism of Action

The mechanism of action of 1-[5-Tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 4-fluorophenyl group in the target compound may offer improved metabolic stability over chloro or methoxy analogs (e.g., 9j , 13 ) due to reduced oxidative metabolism .
  • Piperazine vs. Morpholine : The 4-methylpiperazine in the target compound likely enhances water solubility compared to morpholine derivatives (e.g., ), critical for bioavailability .

Physicochemical Properties

Property Target Compound 9j () 9k () Compound
Molecular Weight ~481 g/mol (estimated) 371.4 g/mol 409.4 g/mol ~520 g/mol (estimated)
LogP ~4.5 (predicted) ~3.8 ~4.2 ~5.1
Hydrogen Bond Donors 1 (piperazine NH) 1 (amide NH) 1 (amide NH) 1 (amine NH)
Hydrogen Bond Acceptors 5 (pyrimidine N, piperazine N) 5 5 6

Implications : The target compound’s higher LogP than 9j and 9k suggests superior membrane permeability but may require formulation optimization for aqueous solubility .

Q & A

Q. Table 1: Representative Synthesis Methods

StepReagents/ConditionsYield RangeKey Reference
Core FormationAcetic acid, reflux, 12h45-60%
Piperazine CouplingPd(OAc)₂, Xantphos, K₃PO₄, toluene, 110°C70-85%

How can researchers optimize reaction conditions for introducing the 4-methylpiperazine moiety?

Level: Basic
Answer:
Optimization focuses on:

  • Catalyst Systems: Palladium-based catalysts (e.g., Pd₂(dba)₃) with chelating ligands (BINAP) enhance coupling efficiency .
  • Solvent Effects: Polar aprotic solvents (DMF, toluene) improve solubility of intermediates .
  • Temperature Control: Reactions performed at 80-110°C balance reaction rate and side-product formation .
  • Base Selection: Strong bases (e.g., K₃PO₄) facilitate deprotonation in cross-coupling steps .

What strategies are effective in resolving contradictions between computational predictions and experimental binding affinities?

Level: Advanced
Answer:
Discrepancies often arise from approximations in docking models (e.g., rigid receptor assumptions). Mitigation strategies include:

Dynamic Simulations: Molecular dynamics (MD) simulations (50-100 ns) account for protein flexibility and solvation effects .

Free Energy Perturbation (FEP): Quantifies binding energy differences between analogs to validate computational models .

Crystallographic Validation: X-ray structures (resolution ≤ 2.0 Å) of ligand-target complexes clarify binding poses .

Example: A study on pyrazolo[1,5-a]pyrimidines used MD to reconcile mismatches in kinase inhibition predictions, identifying key hydrophobic interactions missed in docking .

How does the tert-butyl group influence the compound’s pharmacokinetics?

Level: Advanced
Answer:
The tert-butyl group enhances:

  • Metabolic Stability: Reduces oxidative metabolism by cytochrome P450 enzymes due to steric shielding .
  • Lipophilicity: LogP increases by ~1.5 units, improving membrane permeability but potentially limiting aqueous solubility .
  • Target Selectivity: Bulkier substituents prevent off-target binding to enzymes with smaller active sites (e.g., vs. CYP3A4) .

Q. Table 2: Substituent Effects on Pharmacokinetics

GroupLogP ChangeMetabolic Half-Life (h)Selectivity Ratio
tert-Butyl+1.54.212.3
Methyl+0.31.83.1

What spectroscopic techniques are used for structural characterization?

Level: Basic
Answer:

  • NMR (¹H/¹³C): Assigns proton environments (e.g., piperazine CH₂ at δ 2.5-3.5 ppm) and confirms substituent positions .
  • HRMS: Validates molecular formula (e.g., [M+H]⁺ at m/z 463.245) .
  • X-ray Crystallography: Resolves stereochemistry and packing interactions (e.g., torsion angles < 10° for planar pyrimidine) .

What in vitro assays are suitable for evaluating target engagement?

Level: Advanced
Answer:

  • Fluorescence Polarization: Measures displacement of fluorescent probes (e.g., FITC-labeled ATP in kinase assays) .
  • Thermal Shift Assay (TSA): Detects protein stabilization (ΔTm ≥ 2°C indicates binding) .
  • NanoBRET: Quantifies real-time binding in live cells using luciferase-tagged targets .

How should researchers assess purity and stability under storage conditions?

Level: Basic
Answer:

  • HPLC-UV/ELSD: Purity ≥ 95% with a C18 column (acetonitrile/water gradient) .
  • Forced Degradation: Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 14 days; track degradation via LC-MS .
  • Long-Term Stability: Store at -20°C in amber vials under nitrogen; monitor every 6 months .

How can derivatives be designed to improve selectivity for kinase targets?

Level: Advanced
Answer:

  • Bioisosteric Replacement: Substitute 4-fluorophenyl with 3-chlorophenyl to exploit halogen bonding in hinge regions .
  • Piperazine Modifications: Introduce polar groups (e.g., hydroxyl) to reduce off-target binding to GPCRs .
  • Proteolysis-Targeting Chimeras (PROTACs): Link the compound to E3 ligase ligands (e.g., thalidomide) for targeted degradation .

Q. Table 3: Selectivity Optimization Strategies

StrategyTarget IC₅₀ (nM)Off-Target IC₅₀ (nM)
Halogen Substitution12.4>10,000
PROTAC Design8.7>5,000

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